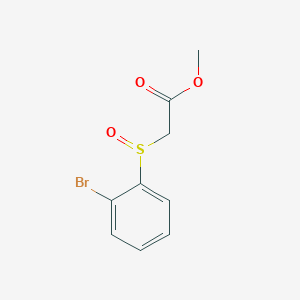![molecular formula C10H10BrNO4 B14399968 Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate CAS No. 88073-11-4](/img/structure/B14399968.png)
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate is an organic compound that features a bromophenyl group attached to a hydroxy-oxoethyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate typically involves the reaction of 4-bromobenzaldehyde with methyl carbamate under specific conditions. The reaction proceeds through a series of steps including nucleophilic addition, condensation, and cyclization. Common reagents used in this synthesis include bases such as sodium hydroxide and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]carbamate
- Methyl [2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]carbamate
- Methyl [2-(4-methylphenyl)-1-hydroxy-2-oxoethyl]carbamate
Uniqueness
Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions such as bromination and nucleophilic substitution, making this compound valuable for various synthetic applications.
Eigenschaften
CAS-Nummer |
88073-11-4 |
|---|---|
Molekularformel |
C10H10BrNO4 |
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
methyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(15)12-9(14)8(13)6-2-4-7(11)5-3-6/h2-5,9,14H,1H3,(H,12,15) |
InChI-Schlüssel |
WYOVVKDMKCONRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(C(=O)C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



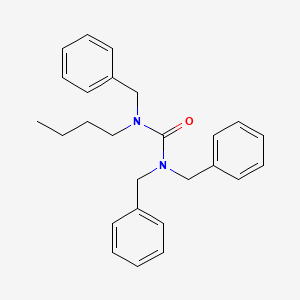
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
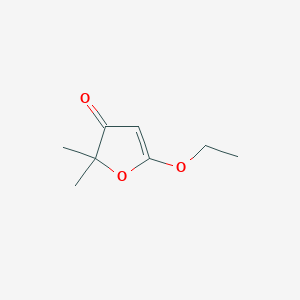
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
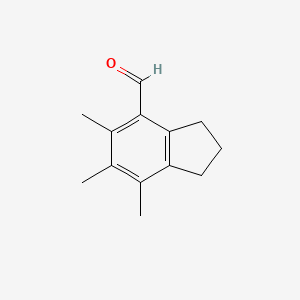
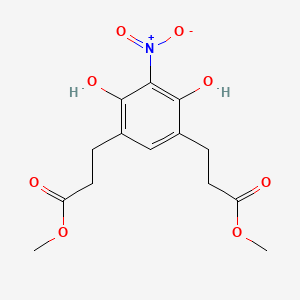
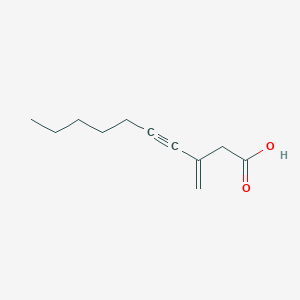

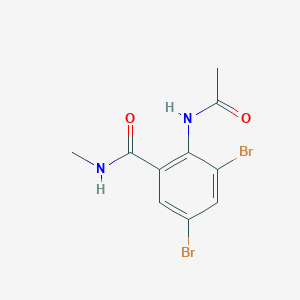
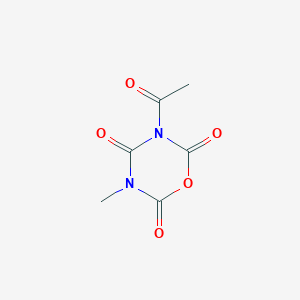

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
